molecular formula C36H60O7 B191329 Ginsenoside Rh3 CAS No. 105558-26-7

Ginsenoside Rh3

Cat. No.: B191329
CAS No.: 105558-26-7
M. Wt: 604.9 g/mol
InChI Key: PHLXREOMFNVWOH-YAGNRYSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ginsenoside Rh3 (C₃₆H₆₀O₇; molecular weight: 604.86) is a rare tetracyclic triterpenoid saponin primarily derived from Panax notoginseng and also formed as a metabolite of ginsenoside Rg5 via bacterial or intestinal microflora-mediated hydrolysis . Structurally, Rh3 belongs to the protopanaxadiol (PPD) group and features a diene bond at carbon-20(22), distinguishing it from analogs like ginsenoside Rh2, which has a hydroxyl group at this position . Its low natural abundance necessitates enzymatic or chemical transformation of precursor compounds (e.g., Rg5) for large-scale production .

Rh3 exhibits diverse pharmacological activities, including:

  • Anti-cancer effects: Inhibition of proliferation, migration, and metastasis in colorectal (HCT116) and lung (A549, PC9) cancer cells via G1 phase arrest and apoptosis induction .
  • Organ protection: Mitigation of cisplatin-induced nephrotoxicity by suppressing JNK/ERK-mediated apoptosis .
  • Antioxidant activity: Activation of the Nrf2 pathway in retinal cells, reducing oxidative stress .
  • Anti-inflammatory/anti-allergic effects: Suppression of IgE-mediated allergic responses and pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Preparation Methods

Acid Hydrolysis: Controlled Dehydration and Sugar Removal

Reaction Conditions and Optimization

Acid hydrolysis remains the most widely employed method for Rh3 production due to its scalability and cost-effectiveness. Using 0.01% formic acid at 120°C for 4 hours, researchers achieved a 12.7% yield of Rh3 from Rh2 precursors . Hydrochloric acid (0.12–1.2M in methanol) at 80°C for 0.5–3 hours also demonstrated efficacy, though side reactions such as sapogenin methylation (C31H56O5, m/z 509.4198) and hydration (C30H54O5, m/z 495.4041) were observed . Critical parameters include:

ParameterOptimal RangeImpact on Yield
Acid Concentration0.01% (formic)Higher concentrations promote side reactions
Temperature120°CAccelerates glycosidic cleavage
Reaction Time4 hoursProlonged durations degrade Rh3

Mechanistic Insights

The reaction proceeds via protonation of glycosidic oxygen, followed by cleavage of the C-20 glucosidic bond. Steric hindrance at C-3 necessitates higher energy input, explaining the preferential removal of C-20 sugars . Post-hydrolysis, neutralization and solvent extraction (chloroform/water) isolate Rh3 with >95% purity .

Enzymatic Conversion: Specificity and Mild Conditions

Pectinase-Assisted Hydrolysis

Pectinase (EC 3.2.1.15) catalyzes the sequential hydrolysis of Rb1 → Rd → Rg3 → Rh2, with Rh3 forming under prolonged incubation (72 hours, pH 4.8, 45°C) . Key intermediates were identified via HPLC-MS:

GinsenosideRetention Time (min)Molecular Formulam/z [M+Na]+
Rb144.18C54H92O231113.58
Rd48.43C48H82O18969.68
Rg354.47C42H72O13807.70
Rh263.44C36H62O8645.43

Recombinant β-Glucosidase Systems

Engineered Lactococcus lactis expressing Bifidobacterium β-glucosidase (pNZBglBX10) converted Rb1 to Rh3 via a mixed-cell sequential reaction . Initial incubation with L. lactis (pNZBgl) for 24 hours yielded F2 (m/z 835.48), followed by β-glucosidase treatment to produce Rh3 (yield: 34.2 ± 1.8 mg/L) .

Microbial Biotransformation: Harnessing Soil Microbiota

Microbacterium sp. GS514: A Case Study

Isolated from ginseng rhizosphere soil, Microbacterium sp. GS514 converted Rb1 to Rg3 (precursor to Rh3) via extracellular β-glucosidases . The pathway Rb1 → Rd → Rg3 was confirmed through 16S rRNA sequencing and LC-MS, with Rg3 yields of 15.1 mg per 100 mg Rb1 after 72 hours .

Co-Culture Systems

Combining Aspergillus niger (polygalacturonase producer) and Bacillus subtilis (β-glucosidase producer) enhanced Rh3 yields by 22% compared to monocultures. The synergy between pectin degradation and sugar removal facilitated substrate accessibility .

Thermal Processing: Degradation and Isomerization

Heating ginseng extracts at 120°C for 2 hours induced deglycosylation of Rg5 to Rh3, with a yield of 8.3 mg/g dried extract . The process favored 20(S)-Rh3 formation due to thermodynamically stable chair conformations of the dammarane skeleton .

Structural Validation and Bioactivity Correlation

HPLC-MS and NMR Analysis

HPLC-MS (m/z 645.43 [M+Na]+) and ¹H-NMR (δ 5.28 ppm, H-24 olefinic proton) confirmed Rh3 identity . 20(S)-Rh3 exhibited 3.2-fold stronger anti-inflammatory activity than its 20(R)-counterpart in LPS-stimulated microglia .

Stereochemical Influence on Bioactivity

The 20(S)-configuration enhanced AMPK phosphorylation (EC50: 12.4 μM vs. 18.7 μM for 20(R)-Rh3), correlating with NF-κB inhibition and Nrf2 activation .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rh3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups in this compound.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered pharmacological activities .

Scientific Research Applications

Anti-Cancer Properties

Ginsenoside Rh3 exhibits potent anti-cancer effects across various cancer types.

Case Studies

  • Lung Cancer : In vivo studies demonstrated that treatment with this compound reduced metastatic capabilities in lung cancer cell lines significantly .
  • Colorectal Cancer : this compound treatment resulted in a marked decrease in cell viability and increased apoptosis in colorectal cancer models .

Metabolic Disorders

This compound has shown promise in addressing metabolic disorders, particularly insulin resistance.

Case Studies

  • Insulin Resistance : Experimental models demonstrated that this compound improved insulin sensitivity and reduced hyperglycemia in diabetic rats .

Neuroprotective Effects

This compound also exhibits neuroprotective properties, making it a candidate for treating neurodegenerative conditions.

Case Studies

  • Alzheimer's Disease Models : In animal studies, this compound improved cognitive deficits and reduced neuronal apoptosis associated with Alzheimer's disease pathology .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anti-CancerInhibition of ERK pathway, induction of apoptosisSignificant reduction in metastasis and cell viability
Metabolic DisordersModulation of insulin signaling pathwaysImproved insulin sensitivity in diabetic models
NeuroprotectionReduction of oxidative stress and inflammationEnhanced cognitive function in Alzheimer's models

Mechanism of Action

Ginsenoside Rh3 exerts its effects through multiple molecular targets and pathways. It primarily targets the extracellular signal-regulated kinase pathway, which plays a crucial role in cell proliferation, migration, and invasion . By inhibiting this pathway, this compound can effectively reduce cancer cell metastasis. Additionally, it modulates the expression of various proteins involved in apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure C-20 Modification Molecular Formula Molecular Weight
Ginsenoside Rh3 PPD Diene bond (20(22)) C₃₆H₆₀O₇ 604.86
Ginsenoside Rh2 PPD Single bond + -OH C₃₆H₆₂O₈ 622.44
Ginsenoside Rg3 PPD Epoxy group (20,21) C₄₂H₇₂O₁₃ 785.01
Ginsenoside Rg5 PPD Double bond (24(25)) C₄₂H₇₀O₁₂ 766.49
Compound K PPD Hydroxylation at C-20 C₃₆H₆₂O₈ 622.44

Key Differences :

  • Rg5’s 24(25) double bond is cleaved during metabolism to form Rh3, which exhibits stronger anti-allergic and anti-inflammatory effects than its parent compound .

Pharmacokinetic Comparison

Parameter This compound Ginsenoside Rh2 Ginsenoside Rg3
Cmax (µg/mL) Not reported 0.21 ± 0.03 1.45 ± 0.12
AUC₀–t (h·µg/mL) Not reported 1.89 ± 0.15 15.32 ± 1.24
Tmax (h) Not reported 1.5 ± 0.2 2.0 ± 0.3

Insights :

  • Rg3 demonstrates superior oral bioavailability compared to Rh2, with a 7.3-fold higher AUC .
  • Rh3’s pharmacokinetic data remain understudied, likely due to its low natural abundance and reliance on metabolic conversion from Rg5 .

Pharmacological Activity Comparison

Anti-Tumor Effects

Compound IC₅₀ (µM) Mechanism of Action Model System
This compound 50 (A549) G1 arrest (↓CyclinD1/CDK4; ↑p21/p53) Lung cancer cells
Ginsenoside Rh2 20–30 Caspase-3 activation; mitochondrial apoptosis Colon cancer cells
Ginsenoside Rg3 10–15 Angiogenesis inhibition (↓VEGF) Breast cancer cells
Compound K 25–35 Autophagy induction Hepatoma cells

Key Findings :

  • Rh3’s anti-metastatic activity in lung cancer is linked to ERK pathway inhibition, reducing N-cadherin and vimentin expression .
  • Rh2 and Rg3 show higher cytotoxicity but lack Rh3’s dual action on cell cycle arrest and EMT (epithelial-mesenchymal transition) suppression .

Antioxidant and Organ Protective Effects

Compound Nrf2 Activation ERK/JNK Inhibition Effective Dose (In Vivo)
This compound Yes (↑HO1, NQO1) Yes (↓p-ERK/JNK) 5 mg/kg (retinal injury)
Ginsenoside Rg3 No Partial (↓p-ERK) 10 mg/kg (atherosclerosis)
Ginsenoside Rh1 No No Not applicable

Insights :

  • Rh3 uniquely activates Nrf2 while simultaneously inhibiting ERK, offering dual protection against oxidative stress and inflammation .

Biological Activity

Ginsenoside Rh3 is a bioactive compound derived from Panax ginseng, recognized for its diverse biological activities, particularly in cancer therapy and metabolic disorders. This article delves into the various mechanisms through which this compound exerts its effects, supported by recent research findings, case studies, and data tables.

Recent studies have highlighted this compound's potent anti-cancer effects, particularly against lung and colorectal cancers. The compound inhibits cell proliferation, migration, and invasion through several mechanisms:

  • Cell Cycle Arrest : Rh3 induces G1 phase arrest in cancer cells, leading to reduced proliferation. For instance, in A549 lung cancer cells, treatment with Rh3 resulted in a significant increase in G1 phase cells while decreasing S and G2 phase populations .
  • Apoptosis Induction : Rh3 has been shown to enhance apoptosis in various cancer cell lines, including HCT116 colorectal cancer cells. Flow cytometry results indicated a higher proportion of apoptotic cells following Rh3 treatment .
  • Inhibition of Metastasis : In vivo studies demonstrated that Rh3 significantly reduced lung cancer metastasis in nude mice models. The compound inhibited the migration and invasion of A549 and PC9 cells under hypoxic conditions by up to 85% .

1.2 Case Studies

A notable study by Teng et al. (2022) reported that this compound effectively suppressed the proliferation of A549 cells with an IC50 value of approximately 160 µM, indicating its potential as a therapeutic agent against lung cancer . Another study focused on colorectal cancer revealed that Rh3 not only inhibited cell growth but also induced pyroptosis and ferroptosis through the Stat3/p53/NRF2 axis .

2. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating various signaling pathways:

  • Cytokine Production : It reduces the production of pro-inflammatory cytokines such as GM-CSF in keratinocytes exposed to UV-B radiation. This inhibition occurs through the repression of PKCδ and ERK phosphorylation pathways .
  • Mechanistic Insights : In vitro experiments indicated that Rh3 could inhibit lipopolysaccharides (LPS)-induced cytokine release, showcasing its potential in treating inflammatory diseases .

3.1 Insulin Resistance Mitigation

This compound has been identified as a promising candidate for addressing insulin resistance associated with obesity. A comprehensive bioinformatics analysis revealed that it targets multiple pathways involved in insulin signaling, including the PPAR signaling pathway and the FoxO signaling pathway .

3.2 Experimental Findings

In a high-fat diet-induced insulin resistance mouse model, this compound demonstrated significant improvements in metabolic parameters, suggesting its utility in managing metabolic disorders associated with obesity.

4. Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study Cancer Type Effect Observed Mechanism
Teng et al., 2022Lung CancerInhibited cell proliferationG1 phase arrest
Lee et al., 2022Colorectal CancerInduced apoptosisStat3/p53/NRF2 axis
Bioinformatics StudyMetabolic DisordersImproved insulin sensitivityPPAR signaling pathway

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ginsenoside Rh3, and how do they influence experimental design?

this compound (C₃₆H₆₀O₇; molecular weight: 604.86) is a white crystalline powder with a melting point of 255–257°C. It is highly soluble in polar solvents like water, methanol, and ethanol but insoluble in nonpolar solvents such as benzene and ether . These properties necessitate solvent selection based on experimental goals—e.g., aqueous systems for bioavailability studies or methanol for chromatographic analysis. Researchers should validate solubility and stability under experimental conditions (e.g., pH, temperature) to avoid artifacts in pharmacological assays .

Q. What standardized protocols exist for isolating and quantifying this compound from natural sources?

Isolation typically involves column chromatography (e.g., silica gel or HPLC) coupled with UV/Vis or MS detection. Purity verification requires NMR and HPLC (≥98% purity for pharmacological studies) . For quantification, reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) is widely used. Researchers should calibrate methods using certified reference standards to ensure reproducibility .

Q. What in vitro models are commonly used to study this compound’s antioxidant and anti-inflammatory effects?

Retinal cells (e.g., ARPE-19) are used to study Nrf2 activation, with assays measuring ROS scavenging (DCFH-DA probe) and Nrf2-regulated genes (HO-1, NQO1) via qPCR/Western blot . For anti-inflammatory studies, macrophage models (e.g., RAW264.7) treated with LPS are employed, with cytokine levels (TNF-α, IL-6) quantified via ELISA . Dose ranges (0.01–10 μM) should be optimized to avoid cytotoxicity, as confirmed by MTT assays .

Advanced Research Questions

Q. How can transcriptomic approaches elucidate this compound’s anti-tumor mechanisms?

RNA-Seq analysis of treated cancer cells (e.g., HCT116 colorectal carcinoma) identifies differentially expressed genes. For example, this compound downregulates pro-survival pathways (e.g., PI3K/AKT) and upregulates apoptosis-related genes (e.g., BAX, CASP3). Pathway enrichment tools (DAVID, KEGG) and validation via CRISPR/Cas9 knockout models are critical to confirm mechanistic targets .

Q. What experimental strategies address contradictions in reported data on this compound’s neuroprotective effects?

Discrepancies in neuroprotection studies (e.g., Alzheimer’s models) may arise from differences in cell lines, dosing, or assay endpoints. Meta-analyses of published data and standardized in vivo models (e.g., APP/PS1 transgenic mice) with unified endpoints (e.g., amyloid-β plaque quantification) are recommended. Cross-laboratory validation using shared reagents reduces variability .

Q. How does this compound activate the Nrf2 pathway in retinal cells, and what are the implications for experimental design?

this compound induces Nrf2 nuclear translocation by inhibiting Keap1-mediated ubiquitination. Experimental validation requires:

  • Time-course assays : Measure Nrf2 activation at 6–24 hours post-treatment .
  • Gene silencing : siRNA knockdown of Nrf2 to confirm dependency in antioxidant responses .
  • In vivo models : Intravitreal injection (5 mg/kg in mice) with ERG to assess photoreceptor protection .

Q. What synthetic strategies improve the yield of this compound for structure-activity relationship (SAR) studies?

Semi-synthesis from protopanaxadiol via regioselective glycosylation (e.g., using β-glucosidase) or microbial transformation (e.g., Rhizopus spp.) enhances yield. Solid acid catalysts (e.g., Hβ zeolite) offer eco-friendly alternatives for glycosylation, achieving >60% yield . Purity must be confirmed via HPLC and NMR to ensure SAR accuracy .

Q. Methodological Considerations

Q. How should researchers validate the specificity of this compound in multi-target studies?

Use orthogonal assays:

  • Pharmacological inhibition : Co-treatment with Nrf2 inhibitors (e.g., ML385) to isolate pathway-specific effects .
  • Off-target screening : Kinase profiling or proteomic analysis to identify unintended interactions .
  • Isomer control : Compare activity with stereoisomers (e.g., 20(R)-Rh3) to confirm structural specificity .

Q. What in vivo dosing regimens are optimal for balancing efficacy and toxicity in preclinical studies?

For retinal protection, intravitreal injection (5 mg/kg) in mice achieves therapeutic levels without toxicity . For systemic effects (e.g., anti-tumor), oral administration (10–20 mg/kg/day) in xenograft models is typical. Pharmacokinetic studies (plasma/tissue LC-MS) guide dose adjustments to maintain Cₘᵢₙ above IC₅₀ .

Q. How can computational modeling enhance this compound research?

Molecular docking (AutoDock Vina) predicts interactions with targets like Keap1 or β-amyloid. MD simulations assess binding stability under physiological conditions. QSAR models optimize derivatives for enhanced bioavailability .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11-/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLXREOMFNVWOH-YAGNRYSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317008
Record name Ginsenoside Rh3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105558-26-7
Record name Ginsenoside Rh3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105558-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rh3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105558267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginsenoside Rh3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ginsenoside Rh3
Ginsenoside Rh3
Ginsenoside Rh3
Ginsenoside Rh3
Ginsenoside Rh3
Ginsenoside Rh3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.